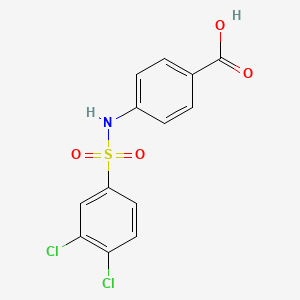

4-(3,4-Dichlorobenzenesulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

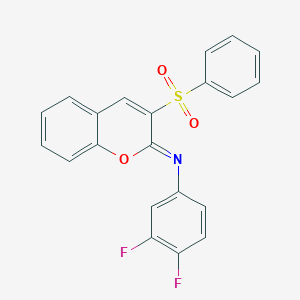

“4-(3,4-Dichlorobenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 328106-71-4 . Its IUPAC name is 4-{[(3,4-dichlorophenyl)sulfonyl]amino}benzoic acid . The molecular weight of this compound is 346.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) . This code provides a specific textual representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

4-(3,4-Dichlorobenzenesulfonamido)benzoic acid and similar derivatives have been explored as carbonic anhydrase inhibitors, particularly in the context of treating glaucoma. Studies demonstrate that these compounds, when reacted with amino acids or dipeptides, yield derivatives with low nanomolar affinity for carbonic anhydrase II and IV isozymes. This has implications for aqueous humor secretion in the eye, suggesting potential for use as antiglaucoma agents (Mincione et al., 2001).

Phase Behavior in Pharmaceutical Research

Benzoic acid, a model compound for drug substances, has close structural relevance to this compound. Studies in pharmaceutical research focus on the phase behavior of benzoic acid and its mixtures with water and organic solvents. This includes understanding stability and solubility, essential for process design in drug development (Reschke et al., 2016).

Synthesis of Bio-Potent Sulfonamides

Some derivatives of 4-(substituted phenylsulfonamido)benzoic acids, including those related to this compound, have been synthesized for potential antimicrobial applications. This involves condensation reactions under ultrasound irradiation conditions, producing sulfonamides with significant yields and antimicrobial properties (Dineshkumar & Thirunarayanan, 2019).

Environmental Impact and Removal Strategies

Research into benzoic acid and its derivatives, including chlorobenzoic acids, has extended into environmental science. This includes studies on their occurrence and impact in ecosystems, as well as methods for their removal, such as through the use of molecularly imprinted polymers and graphene oxide composites (Das et al., 2021).

Synthesis and Antibacterial Activity

The synthesis of novel vanillic acid hybrid derivatives, related to benzoic acid derivatives, has shown potential in antibacterial activity. This indicates a broader scope for the use of benzoic acid derivatives in developing new chemotherapeutic agents (Satpute et al., 2019).

Other Relevant Studies

There are other studies that focus on different aspects of benzoic acid derivatives, including their role in catalytic reactions, photodecomposition, and their influence on luminescent properties in coordination compounds (Miura et al., 1998), (Crosby & Leitis, 1969), (Sivakumar et al., 2010).

Wirkmechanismus

Biochemical Pathways

Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by 4-(3,4-Dichlorobenzenesulfonamido)benzoic acid

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects.

Eigenschaften

IUPAC Name |

4-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-11-6-5-10(7-12(11)15)21(19,20)16-9-3-1-8(2-4-9)13(17)18/h1-7,16H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXULSULDRDBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)

![N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2407170.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methylprop-2-enyl]acetamide](/img/structure/B2407177.png)

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2407182.png)

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)